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molecular formula C11H12O4 B1607110 Dimethyl 4-methylisophthalate CAS No. 23038-61-1

Dimethyl 4-methylisophthalate

Cat. No. B1607110
M. Wt: 208.21 g/mol
InChI Key: MTDRWWFCMSDTBL-UHFFFAOYSA-N
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Patent
US05648368

Procedure details

A solution of 2-20 (1.5 g, 7.2 mmoles) in THF/MeOH/H2O (1:1:1) (36 ml) at room temperature was treated with LiOH.H2O (1.5 g, 36 mmoles). After stirring for 3 hours, the solvent was removed and the residue acidified with 1N HCl. This was extracted with EtOAc, and the extract was dried (MgSO4) and concentrated to give 2-21.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([O:10]C)=[O:9])=[CH:4][C:3]=1[C:12]([O:14]C)=[O:13].O[Li].O>C1COCC1.CO.O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[C:12]([OH:14])=[O:13] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC
Name
LiOH.H2O
Quantity
1.5 g
Type
reactant
Smiles
O[Li].O
Name
THF MeOH H2O
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 2-21

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1=C(C=C(C=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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